4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-13-20-21-19-12-11-18(22-24(13)19)14-3-5-15(6-4-14)23-28(25,26)17-9-7-16(27-2)8-10-17/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVNLOQDGLOVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors.
Biochemical Pathways
Triazole compounds are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals.
Biological Activity
4-Methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and its structural properties that contribute to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is , with a molecular weight of approximately 358.41 g/mol. The compound features a sulfonamide group that is often associated with various biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit diverse biological activities primarily through the inhibition of specific protein targets involved in cell proliferation and survival. Notably:
- Bromodomain Inhibition : The compound has been studied for its inhibitory effects on bromodomains, particularly BRD4. Bromodomains are implicated in various cancers due to their role in regulating gene expression through acetylated lysine recognition. In vitro assays have shown that derivatives of this compound can inhibit BRD4 with micromolar IC50 values, suggesting potential for the development of anticancer therapies targeting epigenetic regulators .
- Anticancer Activity : Studies have demonstrated that derivatives of the triazolo-pyridazine class exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds tested against lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical cancer (HeLa) show IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Studies
- Cytotoxicity Assays : A series of studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that compounds with substitutions at specific positions on the triazolo-pyridazine scaffold showed enhanced activity. For example:
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.054 - 0.246 | Apoptosis via caspase activation |
| MCF-7 | 0.99 | Inhibition of tubulin polymerization |
| HeLa | 8.55 | Cell cycle arrest |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival.
- Antitumor Activity : In vitro assays demonstrated IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines . The compound's ability to inhibit c-Met kinase activity has been highlighted as a critical factor in its antitumor efficacy.
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. It primarily targets enzymes involved in critical biochemical pathways:
- PARP-1 and EGFR : The compound inhibits the activities of Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in DNA repair mechanisms and cancer cell proliferation .
Pharmacological Studies
Pharmacokinetic studies have indicated that this compound interacts with various proteins and enzymes, influencing drug metabolism pathways.
- CYP450 Interaction : It has been found to bind to cytochrome P450 enzymes, which are essential for drug metabolism . This interaction may affect the bioavailability and efficacy of co-administered drugs.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Antitumor Efficacy : A recent study evaluated derivatives related to this compound against human cancer cell lines. The results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis through targeted inhibition of c-Met .
- Enzyme Targeting Research : Research focusing on enzyme inhibitors has shown that compounds similar to 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide demonstrate promising results in inhibiting carbonic anhydrase and cholinesterase activities .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocycle Modifications
(a) Triazolo[3,4-a]phthalazine Derivatives
- Example : Compound 30 (N-(4-Chloro-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-phenyl)benzenesulfonamide) .
- Comparison: The phthalazine ring (vs. Compound 30 showed bromodomain inhibitory activity, whereas the target compound’s pyridazine core may favor kinase or Lin28 interactions .
(b) Triazolo[4,3-b]pyridazine Derivatives
- Example : Lin28-1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) .
- Comparison: Lin28-1632 replaces the sulfonamide with an acetamide, reducing hydrogen-bond donor capacity but improving cell permeability. It inhibits Lin28/let-7 interaction, demonstrating anti-cancer activity in vitro and in vivo. The target compound’s sulfonamide may confer distinct target selectivity (e.g., bromodomains or kinases) .
Sulfonamide Substituent Variations
(a) N-(3-(6-Methyl-Triazolo[4,3-b]Pyridazin-3-yl)Phenyl) Derivatives
- Examples : Benzamide and sulfonamide derivatives from Thirumurugan et al. .
- Comparison : The target compound’s 4-methoxybenzenesulfonamide group enhances solubility compared to unsubstituted sulfonamides. Antimicrobial assays of Thirumurugan’s derivatives showed moderate activity, suggesting the methoxy group’s role in modulating bioavailability .
(b) 4-(4-X-Phenylsulfonyl)Benzoic Acid Derivatives
- Examples : Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) .
- Comparison : These feature a triazole-thione instead of a triazolo-pyridazine. The thione group introduces tautomerism, affecting binding kinetics. The target compound’s rigid triazolo-pyridazine likely improves target affinity and reduces off-target effects .
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Lin28-1632, involving Suzuki-Miyaura coupling for triazolo-pyridazine formation .
- Docking Studies : Analogues like compound 10 (triazolo-pyridazine-pyridine) show π-stacking with Trp168 and H-bonding in PEF(S) proteins, suggesting similar interactions for the target compound .
- Tautomerism : Unlike thione-containing derivatives (e.g., compounds 7–9), the target compound’s triazolo-pyridazine avoids tautomeric equilibria, ensuring consistent binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
